molecular formula C12H16N2O B14253737 3-(Methylamino)-1-(3-methylphenyl)pyrrolidin-2-one CAS No. 488838-52-4

3-(Methylamino)-1-(3-methylphenyl)pyrrolidin-2-one

Cat. No.: B14253737
CAS No.: 488838-52-4
M. Wt: 204.27 g/mol
InChI Key: KJTAYNBQFWONTA-UHFFFAOYSA-N
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Description

3-(Methylamino)-1-(3-methylphenyl)pyrrolidin-2-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by a pyrrolidin-2-one core substituted with a methylamino group and a 3-methylphenyl group. Its distinct molecular configuration makes it a subject of study in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)-1-(3-methylphenyl)pyrrolidin-2-one typically involves the reaction of 3-methylphenylacetonitrile with methylamine under controlled conditions. The reaction proceeds through a series of steps including nucleophilic substitution and cyclization to form the pyrrolidin-2-one ring. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. Parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)-1-(3-methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and catalysts such as palladium on carbon can convert the compound into its corresponding amine derivatives.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, mild temperatures.

    Substitution: Halides, alkoxides, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrrolidin-2-one derivatives.

Scientific Research Applications

3-(Methylamino)-1-(3-methylphenyl)pyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-(Methylamino)-1-(3-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylamino)-1-phenylpyrrolidin-2-one: Similar structure but lacks the 3-methyl group on the phenyl ring.

    3-(Amino)-1-(3-methylphenyl)pyrrolidin-2-one: Similar structure but lacks the methyl group on the amino group.

    1-(3-Methylphenyl)pyrrolidin-2-one: Lacks the methylamino group.

Uniqueness

3-(Methylamino)-1-(3-methylphenyl)pyrrolidin-2-one is unique due to the presence of both the methylamino group and the 3-methylphenyl group, which confer specific chemical and biological properties. These structural features make it distinct from other similar compounds and contribute to its diverse range of applications.

Properties

CAS No.

488838-52-4

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

3-(methylamino)-1-(3-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C12H16N2O/c1-9-4-3-5-10(8-9)14-7-6-11(13-2)12(14)15/h3-5,8,11,13H,6-7H2,1-2H3

InChI Key

KJTAYNBQFWONTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCC(C2=O)NC

Origin of Product

United States

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